Sodium sulfate

Overview

Description

Sodium sulfate (Na₂SO₄) is a white crystalline inorganic compound naturally occurring as the minerals thenardite (anhydrous) and mirabilite (decahydrate). It is industrially significant, with global production exceeding 6 million tons annually, primarily for use in detergents, glass manufacturing, and the kraft pulping process . Its chemical stability, high solubility in water (peaking at 49.7 g/100 mL at 32.4°C), and role as a non-reactive electrolyte make it versatile in industrial and laboratory settings . This article provides a detailed comparison of this compound with structurally or functionally similar sulfates and sulfites, supported by data tables and research findings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium sulfate can be synthesized through several methods. One common method involves the reaction of sodium chloride with sulfuric acid: [ 2 \text{NaCl} + \text{H}_2\text{SO}_4 \rightarrow 2 \text{HCl} + \text{Na}_2\text{SO}_4 ] This reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves the recovery of by-products from other chemical processes. For example, it can be obtained as a by-product in the production of hydrochloric acid or during the manufacture of sodium dichromate. Another method involves the Glauberite process, where this compound is produced by reacting sodium chloride with calcium sulfate .

Chemical Reactions Analysis

Types of Reactions: Sodium sulfate undergoes various chemical reactions, including precipitation, substitution, and redox reactions.

Common Reagents and Conditions:

Precipitation Reaction: When this compound reacts with barium chloride, it forms a white precipitate of barium sulfate: [ \text{BaCl}_2 + \text{Na}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2 \text{NaCl} ]

Substitution Reaction: this compound can react with sodium hydroxide to form sodium carbonate and water: [ \text{Na}_2\text{SO}_4 + \text{NaOH} \rightarrow \text{Na}_2\text{CO}_3 + \text{H}_2\text{O} ]

Major Products: The major products formed from these reactions include barium sulfate, sodium chloride, and sodium carbonate .

Scientific Research Applications

Textile Industry

Sodium sulfate is extensively used in the textile industry, particularly in dyeing processes. It helps increase the ionic strength of dye solutions, facilitating even dye penetration on fibers. This application is crucial for achieving consistent color quality in textiles.

| Application | Details |

|---|---|

| Dyeing Agent | Enhances dye uptake and leveling on fabric fibers |

| Usage Location | Predominantly used in Japan and the US |

Glass Manufacturing

In glass production, this compound serves as a fining agent, aiding in the removal of air bubbles from molten glass. It acts as a flux that reduces melting temperatures and prevents scum formation during refining.

| Application | Details |

|---|---|

| Fining Agent | Removes air bubbles from molten glass |

| Annual Usage | Approximately 110,000 tonnes in Europe (2006) |

Detergents

This compound is a common filler in powdered laundry detergents, historically consuming about 50% of worldwide production. However, its use has declined with the rise of liquid detergents.

| Application | Details |

|---|---|

| Filler | Used to bulk up powdered detergents |

| Market Trend | Decreasing demand due to shift to liquid forms |

Papermaking

Historically significant in the Kraft process for wood pulp production, this compound was used to regenerate sodium sulfide from black liquor. However, advancements in sulfur recovery have reduced its necessity.

| Application | Details |

|---|---|

| Kraft Process | Used for producing wood pulp |

| Usage Decline | From 1.4 million tonnes (1970) to 150,000 tonnes (2006) |

Food Industry

This compound is utilized as a diluent for food colorants and is classified as E514 in food additives. Its role ensures uniform distribution of colors in food products.

Heat Storage

Due to its phase change properties at around 32°C (90°F), this compound is explored for thermal energy storage systems. It can store solar heat effectively, making it valuable for sustainable energy solutions.

| Application | Details |

|---|---|

| Heat Storage | Utilized in thermal tiles for solar heating |

| Phase Change Temp | Effective at storing low-grade solar heat |

Laboratory Uses

In laboratories, anhydrous this compound acts as a drying agent for organic solutions. It is preferred over magnesium sulfate due to its inert nature and efficiency at lower temperatures.

| Application | Details |

|---|---|

| Drying Agent | Removes moisture from organic solvents |

| Efficiency | More effective below 30°C |

Medical Applications

Glauber’s salt (this compound decahydrate) is recognized for its laxative properties and has been used historically for detoxifying certain drug overdoses.

Case Study 1: Textile Dyeing Efficiency

A study conducted in Japan assessed the impact of this compound on dye uptake efficiency across various fabric types. Results indicated significant improvements in color consistency and depth when this compound was incorporated into the dyeing process.

Case Study 2: Thermal Energy Storage Systems

Research on solar heating systems incorporating this compound demonstrated its ability to maintain stable temperatures during phase transitions, enhancing energy efficiency by reducing material mass requirements while ensuring consistent heat output.

Mechanism of Action

Sodium sulfate exerts its effects primarily through its dissociation into sodium and sulfate ions in aqueous solutions. The sodium ions play a crucial role in maintaining fluid and electrolyte balance in the body. In medical applications, this compound induces catharsis by the osmotic effects of the unabsorbed sulfate salts, leading to the retention of water in the gastrointestinal tract and resulting in watery diarrhea .

Comparison with Similar Compounds

Sodium Sulfite (Na₂SO₃)

Sodium sulfite (Na₂SO₃) differs from sodium sulfate in oxidation state, molecular geometry, and applications. The sulfite ion (SO₃²⁻) contains sulfur in the +4 oxidation state, compared to sulfate’s +6 state. This difference renders sulfite more reactive, particularly as a reducing agent. Sodium sulfite is trigonal pyramidal in geometry, while sulfate adopts a tetrahedral structure .

Calcium Sulfate (CaSO₄)

Calcium sulfate exists as anhydrite (CaSO₄) or gypsum (CaSO₄·2H₂O). It is less water-soluble (2.4 g/L at 25°C) compared to this compound, making it suitable for construction materials like drywall and cement .

Key Differences :

- Solubility : this compound’s solubility is 100-fold higher than calcium sulfate’s, influencing their respective uses in aqueous vs. solid-phase applications.

- Industrial Role : Calcium sulfate is a key component in plaster, while this compound is critical in glass manufacturing and textile dyeing .

Ammonium Sulfate ((NH₄)₂SO₄)

Ammonium sulfate is a nitrogen fertilizer and a precipitating agent in biochemistry. Unlike this compound, it provides essential nitrogen for plant growth and is highly soluble in water (70.6 g/100 mL at 0°C) .

Biochemical Use :

- This compound : Precipitates globulins and agglutinins at 14.5–16.4% concentration in serum studies .

- Ammonium sulfate : More commonly used for protein precipitation due to higher solubility and gentler action on enzymes .

Magnesium Sulfate (MgSO₄)

Magnesium sulfate (Epsom salt) is used medicinally for its laxative and anti-inflammatory properties. Unlike this compound, it contains magnesium, a vital nutrient in agriculture and medicine.

Comparison :

- Hydration : Magnesium sulfate commonly forms heptahydrate (MgSO₄·7H₂O), whereas this compound’s decahydrate (Na₂SO₄·10H₂O) is industrially significant .

- Thermal Stability : this compound remains stable up to 884°C, while magnesium sulfate decomposes at lower temperatures .

Data Tables

Table 1: Comparative Properties of this compound and Sulfites/Sulfates

Research Findings

Biochemical Precipitation Efficiency

- This compound removes 90% of serum agglutinins at 16.4% concentration, making it effective for immunoglobulin isolation .

- Ammonium sulfate, however, is preferred for enzyme precipitation due to higher solubility and lower denaturation risk .

Industrial Performance in Aggregates

- ASTM C88 standards use this compound to test aggregate soundness, with <18% mass loss indicating good sulfate resistance .

Biological Activity

Sodium sulfate (Na₂SO₄) is an inorganic salt that has garnered attention for its various biological activities and applications in both research and industry. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is a white crystalline solid that is highly soluble in water. It dissociates into sodium ions (Na⁺) and sulfate ions (SO₄²⁻) upon dissolution. The biological activity of this compound can be attributed to its role as a sulfate donor, influencing various biochemical pathways, including those related to detoxification, cellular signaling, and osmotic balance.

Key Mechanisms:

- Sulfate Donation : this compound serves as a source of sulfate for the synthesis of sulfated compounds, which are crucial for various physiological processes.

- Osmotic Regulation : The presence of sodium ions contributes to osmotic pressure regulation in cells, affecting fluid balance and cell volume.

- Influence on Microbial Growth : this compound impacts the growth kinetics of certain microorganisms, particularly microalgae, by altering nutrient availability in aquatic systems.

1. Impact on Microalgae

A study examining the effects of this compound on the freshwater microalga Chlamydomonas moewusii demonstrated that optimal growth occurred at this compound concentrations of 0.1 mM. Concentrations exceeding 3 mM were found to be toxic, indicating a narrow range for beneficial effects on algal growth .

| Concentration (mM) | Growth Rate (μg/mL/day) | Observations |

|---|---|---|

| 0.1 | Optimal | Maximum biomass production |

| 1 | Moderate | Normal growth |

| 3 | Decreased | Toxic effects observed |

2. Effects on Intestinal Health

This compound has been studied for its effects on intestinal health, particularly in models of colitis. In a study involving dextran this compound (DSS), which induces colitis in mice, it was found that this compound can influence gut microbiota composition and inflammation markers .

- Case Study : Mice treated with DSS showed significant changes in gut microbiota diversity and increased inflammatory markers. However, administration of this compound alongside DSS helped restore some balance to the microbiota and reduced inflammation .

Safety and Toxicology

Research has shown that this compound does not exhibit significant cytotoxicity or genotoxicity at concentrations up to 1420 µg/mL in various in vitro assays . A safety assessment indicated that no adverse effects were observed in guinea pigs subjected to topical applications of this compound .

| Study Type | Concentration Tested (µg/mL) | Result |

|---|---|---|

| In vitro cytotoxicity | Up to 1420 | No significant cytotoxic effects |

| Genotoxicity assay | Up to 1420 | Negative for structural chromosome aberrations |

| Dermal irritation study | 75% in PEG 300 | No toxic signs or local skin effects |

Clinical Applications

This compound's role as a laxative has been documented, particularly in its ability to induce diarrhea through osmotic effects . Additionally, studies have explored its potential use in detoxification processes due to its ability to enhance the excretion of heavy metals and other toxins from the body.

Clinical Findings

Q & A

Basic Research Questions

Q. What are the primary methodological roles of sodium sulfate in analytical chemistry?

this compound is widely used as a drying agent in organic extractions due to its high hygroscopicity. For example, in lipid analysis, anhydrous this compound is added to organic layers to remove residual water, ensuring accurate quantification of free fatty acids in matrices like milk . It also serves as a reagent in sulfate quantification tests, where turbidimetric methods compare sample turbidity against standardized solutions (e.g., barium chloride precipitation) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Researchers should wear dust masks (JIS T 8151), chemical-resistant gloves (JIS T 8116), and protective eyewear (JIS T 8147) to minimize inhalation or skin contact. Work areas must comply with industrial hygiene standards, particularly when handling fine powders to avoid respiratory irritation . For isotopic sulfate analysis, sulfide concentrations >0.01 mg/L require nitrogen stripping to prevent isotopic contamination .

Advanced Research Questions

Q. How can this compound mass and extraction time be systematically optimized in analytical workflows?

A Doehlert design can optimize variables like extraction time (2–18 min) and this compound mass (4–26 g) for analytes such as iodoform or haloacetic acids. Central composite designs with ANOVA validate experimental variance, ensuring reproducibility in methods like pressurized liquid extraction (PLE) coupled with GC-MS .

Q. How should researchers resolve contradictions in thermochemical data for this compound phase transitions?

Discrepancies in phase-change data (e.g., enthalpy of fusion or vapor pressure) require cross-referencing high-purity datasets from authoritative sources like NIST. For instance, NIST’s thermochemical tables provide validated values for Na₂SO₄’s heat capacity (96.97–252.94 J/mol·K) and entropy, which are critical for modeling high-temperature reactions .

Q. What experimental designs effectively integrate this compound in bioprocess optimization?

A 2³ factorial design can evaluate this compound’s role in extractive fermentation. Variables like PEG molecular weight, PEG concentration, and Na₂SO₄ concentration are tested to optimize partition coefficients (K) and enzyme activity in biphasic systems. Central-point replicates ensure statistical robustness .

Q. What methodological precautions are necessary for this compound use in sulfur isotopic analysis?

In water samples with dissolved sulfide >0.01 mg/L, nitrogen stripping is essential to prevent sulfide oxidation from altering δ³⁴S values. Sulfate samples must be processed using isotope-specific protocols, including onsite estimation (<20 mg/L vs. ≥20 mg/L) to avoid cross-contamination .

Q. Methodological Tables

Table 1. Optimization Parameters for this compound in Extraction (Doehlert Design)

Table 2. Thermochemical Properties of this compound (NIST Data)

Q. Key Considerations for Researchers

- Reproducibility : Document this compound purity (e.g., ACS grade) and pretreatment (e.g., anhydrous vs. decahydrate) to ensure consistency in experimental replication .

- Data Validation : Use peer-reviewed analytical protocols (e.g., USP monographs) for sulfate quantification to minimize systematic errors .

- Interdisciplinary Gaps : Bridging thermochemical data with applied research (e.g., nanoparticle synthesis) requires collaboration between material scientists and analytical chemists .

Properties

IUPAC Name |

disodium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZURENOXWZQFD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

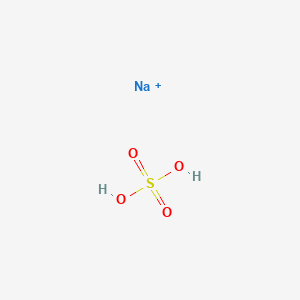

[O-]S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SO4, Na2O4S | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10034-88-5 (mono-Na salt monohydrate), 7681-38-1 (mono-Na salt), 7727-73-3 (di-Na salt decahydrate) | |

| Record name | Sodium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021291 | |

| Record name | Sodium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Water or Solvent Wet Solid; Gas or Vapor; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colourless crystals or a fine, white, crystalline powder; The decahydrate is efflorescent, White, hygroscopic solid; Available forms are anhydrous (7757-82-6) and decahydrate (7727-73-3); [CHEMINFO], WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |

| Record name | Sulfuric acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 28.1 g/100 g water at 25 °C, In water, 445.47 g/L at 20 °C and pH 5.23 (shake flask method), Soluble in about 3.6 parts water; 1 in 2 parts water is maximum solubility at 33 °C; at 100 °C it requires 2.4 parts water, Soluble in glycerin; insoluble in alcohol, SOL IN HYDROGEN IODIDE, Solubility in water: very good | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.671, Relative density (water = 1): 2.7 | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

MoviPrep produces a watery stool leading to cleansing of the colon. The osmotic activity of polyethylene glycol 3350, sodium sulfate, sodium chloride, potassium chloride, sodium ascorbate, and ascorbic acid, when taken with 1 liter of additional clear fluid, usually results in no net absorption or excretion of ions or water. | |

| Record name | Sodium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

Anhydrous: 98% minimum, 0.5% Na2SO3 | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder or orthorhombic bipyramidal crystals, White orthorhombic crystals or powder | |

CAS No. |

7757-82-6, 13759-07-4, 68081-98-1, 68140-10-3, 68412-82-8, 7557-82-6 | |

| Record name | Sodium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thenardite (Na2(SO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C14-18-alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monotallow alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068140103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C8-30-alkyl esters, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36KCS0R750 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

884 °C, Latent heat of fusion: 24.4 kJ at melting point | |

| Record name | Sodium sulfate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5042 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0952 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.